molecular formula C6H12N6O2 B11084023 N~5~-(3-aminopropyl)-4-nitro-1H-pyrazole-3,5-diamine

N~5~-(3-aminopropyl)-4-nitro-1H-pyrazole-3,5-diamine

Cat. No.: B11084023
M. Wt: 200.20 g/mol
InChI Key: DTEMXSWSCJEWGN-UHFFFAOYSA-N
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Description

N~5~-(3-aminopropyl)-4-nitro-1H-pyrazole-3,5-diamine is a chemical compound that features a pyrazole ring substituted with an amino group at the 3-position, a nitro group at the 4-position, and an aminopropyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(3-aminopropyl)-4-nitro-1H-pyrazole-3,5-diamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Amination: The amino groups at the 3 and 5 positions can be introduced through nucleophilic substitution reactions using appropriate amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~5~-(3-aminopropyl)-4-nitro-1H-pyrazole-3,5-diamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

N~5~-(3-aminopropyl)-4-nitro-1H-pyrazole-3,5-diamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of N5-(3-aminopropyl)-4-nitro-1H-pyrazole-3,5-diamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino groups can form hydrogen bonds or ionic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-(3-aminopropyl)-4-nitro-1H-pyrazole-3,5-diamine is unique due to the presence of both nitro and aminopropyl groups on the pyrazole ring

Properties

Molecular Formula

C6H12N6O2

Molecular Weight

200.20 g/mol

IUPAC Name

3-N-(3-aminopropyl)-4-nitro-1H-pyrazole-3,5-diamine

InChI

InChI=1S/C6H12N6O2/c7-2-1-3-9-6-4(12(13)14)5(8)10-11-6/h1-3,7H2,(H4,8,9,10,11)

InChI Key

DTEMXSWSCJEWGN-UHFFFAOYSA-N

Canonical SMILES

C(CN)CNC1=NNC(=C1[N+](=O)[O-])N

Origin of Product

United States

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